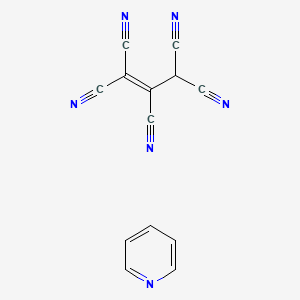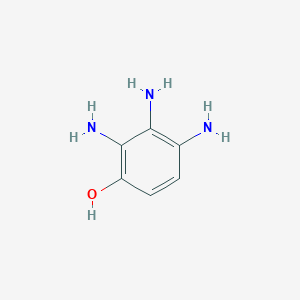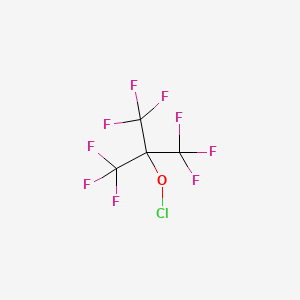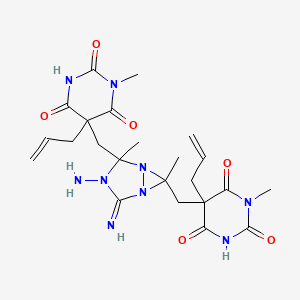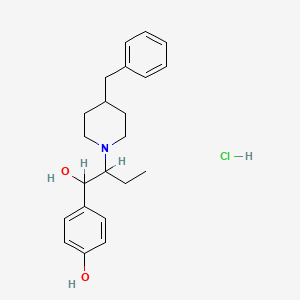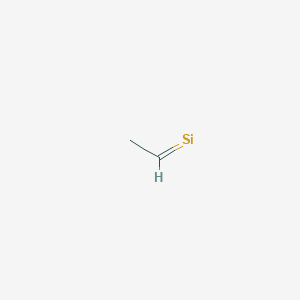
1-(Ethylselanyl)-3-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethylselanyl)-3-(trifluoromethyl)benzene is an organoselenium compound characterized by the presence of an ethylselanyl group and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant role in enhancing the chemical and biological properties of organic molecules, making this compound of interest in various fields of research .
Méthodes De Préparation
One common method is the radical trifluoromethylation of carbon-centered radical intermediates, which has been extensively studied for its efficiency and selectivity . Industrial production methods may involve the use of specialized catalysts and reaction conditions to optimize yield and purity.
Analyse Des Réactions Chimiques
1-(Ethylselanyl)-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The ethylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The benzene ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(Ethylselanyl)-3-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organoselenium compounds.
Biology: The compound’s unique properties make it useful in studying the biological effects of selenium-containing molecules.
Industry: Used in the development of materials with specific chemical and physical properties
Mécanisme D'action
The mechanism of action of 1-(Ethylselanyl)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through the ethylselanyl and trifluoromethyl groups. The ethylselanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to interact with lipid membranes and proteins .
Comparaison Avec Des Composés Similaires
1-(Ethylselanyl)-3-(trifluoromethyl)benzene can be compared with other similar compounds such as:
1-(Methylselanyl)-3-(trifluoromethyl)benzene: Similar structure but with a methylselanyl group instead of an ethylselanyl group.
1-(Ethylselanyl)-4-(trifluoromethyl)benzene: The trifluoromethyl group is positioned differently on the benzene ring.
1-(Ethylselanyl)-3-(difluoromethyl)benzene: Contains a difluoromethyl group instead of a trifluoromethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
37773-36-7 |
|---|---|
Formule moléculaire |
C9H9F3Se |
Poids moléculaire |
253.13 g/mol |
Nom IUPAC |
1-ethylselanyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H9F3Se/c1-2-13-8-5-3-4-7(6-8)9(10,11)12/h3-6H,2H2,1H3 |
Clé InChI |
BDAZCXCTDPMZCB-UHFFFAOYSA-N |
SMILES canonique |
CC[Se]C1=CC=CC(=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


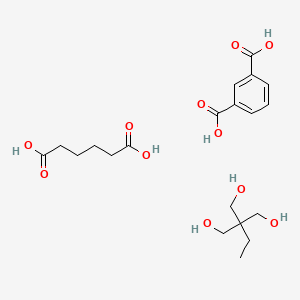
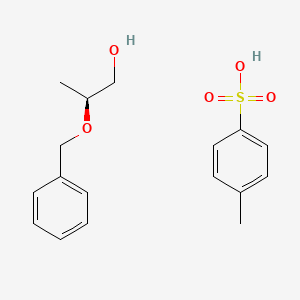
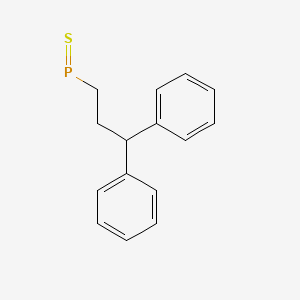
![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)
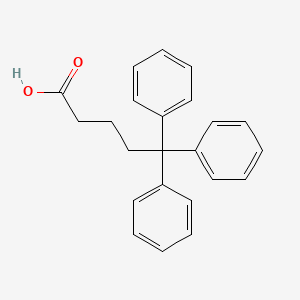
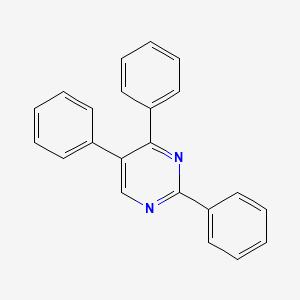
![1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14678711.png)
